Methyl 4-chloro-2-iodobenzoate
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Overview
Description
Methyl 4-chloro-2-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development .
Mechanism of Action
Mode of Action
It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . These reactions can lead to the formation of new compounds, which could potentially interact with biological targets in unique ways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially influencing its bioavailability and distribution within the body.
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-2-iodobenzoate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-iodobenzoate can be synthesized through the esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on factors like cost, availability of raw materials, and desired production scale .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: Reduced forms of the compound, such as methyl 4-chloro-2-aminobenzoate.
Oxidation: Oxidized derivatives, such as carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 4-chloro-2-iodobenzoate is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Material Sciences: It is employed in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atom at position 4.
Methyl 4-chlorobenzoate: Similar structure but lacks the iodine atom at position 2.
Methyl 2-chloro-4-iodobenzoate: Similar structure with chlorine and iodine atoms at different positions.
Uniqueness: Methyl 4-chloro-2-iodobenzoate is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl 4-chloro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFZJXZNVTFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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